1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one
Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one typically involves the reaction of 3-chlorophenylpiperazine with 2-methoxyphenol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one can be compared with other piperazine derivatives, such as:
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-amine: This compound has a similar structure but lacks the methoxyphenoxy group.
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol: This compound has a hydroxyl group instead of the methoxyphenoxy group.
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound has additional phenyl groups, making it structurally more complex.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15(26-19-9-4-3-8-18(19)25-2)20(24)23-12-10-22(11-13-23)17-7-5-6-16(21)14-17/h3-9,14-15H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINABUIHMBMZFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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